molecular formula C7H8N4O B2514791 ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate CAS No. 358657-89-3

ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate

Cat. No. B2514791
CAS RN: 358657-89-3
M. Wt: 164.168
InChI Key: WAKHKSLIDJTOKC-TUKAJDRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate’s molecular structure has been visualized using quantum chemical computations . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Aryl-(Z)-N-[2-Amino-1,2-Dicyanovinyl]Formamidines Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate serves as a precursor for synthesizing N-aryl or benzyl-N'-(2-amino-1,2-dicyanovinyl)formamidines. These compounds are obtained through the reaction with aromatic amines at room temperature, facilitated by anilinium hydrochloride as a catalytic agent. The process yields these compounds efficiently, indicating its potential in the field of organic synthesis (Yahyazadeh & Booth, 2001) (Yahya-Zadeh & Booth, 2002).

Reactivity with Carbonyl Compounds Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate demonstrates intriguing reactivity when combined with carbonyl compounds in the presence of a base, such as triethyl amine. This interaction leads to the formation of Schiff bases and a series of complex reactions that result in the generation of diverse molecular structures, including pyrrolo[4,3-b][1,4]diazepines. This showcases the compound's reactivity and potential for creating a variety of complex heterocyclic compounds (Joséalves et al., 2000).

Astrophysical Significance

Formation of Methanimine and Ethylenediamine A study focusing on methylamine and methanimine, crucial for forming amino acids in interstellar and cometary ices, reveals that ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate might play a role in the astrochemical processes. The research provides insights into the formation mechanisms of these compounds in space, indicating the broader significance of understanding such molecular interactions in understanding astrobiology and the origin of life (Zhu et al., 2019).

Materials Science and Supramolecular Chemistry

Supramolecular Assembly and Crystal Packing Research into ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates highlights the use of ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate in understanding supramolecular assembly and crystal packing. The studies reveal complex interactions, such as N⋯π, O⋯π, and various hydrogen bonds, showcasing the significance of such compounds in understanding and designing new materials with desired properties (Zhang, Wu, & Zhang, 2011).

properties

IUPAC Name

ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-2-12-5-11-7(4-9)6(10)3-8/h5H,2,10H2,1H3/b7-6-,11-5?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKHKSLIDJTOKC-VEAKALIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.